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Compound of Interest

Compound Name: 2-(Thiophen-3-YL)propan-2-OL

CAS No.: 113546-05-7

Cat. No.: B048682 Get Quote

Executive Summary
Dimethyl(thiophen-3-yl)carbinol (IUPAC: 2-(Thiophen-3-yl)propan-2-ol) is a tertiary alcohol

where the hydroxyl-bearing carbon is substituted with two methyl groups and a thiophene ring

at the 3-position. It acts as a versatile intermediate for introducing the thiophene moiety—a

classic bioisostere for the phenyl group—into drug candidates to modulate lipophilicity and

metabolic stability. Additionally, it is the direct precursor to 3-isopropenylthiophene, a monomer

used in the synthesis of conductive polymers.

Chemical Structure & Properties[1][2][3][4][5][6]
Molecular Framework
The molecule consists of a thiophene heterocycle attached at the C3 position to a 2-

hydroxypropan-2-yl group. The steric bulk of the gem-dimethyl group protects the hydroxyl

functionality, influencing its reactivity in substitution and dehydration reactions.
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Property Data

IUPAC Name 2-(Thiophen-3-yl)propan-2-ol

Common Names
Dimethyl(3-thienyl)carbinol; 3-(1-Hydroxy-1-

methylethyl)thiophene

CAS Number
1476-09-1 (Tentative/Related Isomer Check);

Commonly cited as intermediate

Molecular Formula

C

H

OS

Molecular Weight 142.22 g/mol

SMILES CC(C)(O)c1ccsc1

Physical State
Viscous colorless to pale yellow oil or low-

melting solid

Solubility
Soluble in organic solvents (DCM, THF, Et

O); sparingly soluble in water

Electronic & Steric Properties
Aromaticity: The thiophene ring is electron-rich (6

-electrons), making it susceptible to electrophilic aromatic substitution, primarily at the C2
and C5 positions.

Bioisosterism: The thiophene ring is sterically similar to benzene but electronically distinct (S-

atom lone pairs, higher electron density). Replacing a phenyl group with a 3-thienyl group

often improves metabolic stability and lipid solubility (LogP).

Reactivity: The tertiary alcohol is prone to acid-catalyzed dehydration to form the alkenyl

thiophene.

Synthetic Pathways[6]
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The synthesis of dimethyl(thiophen-3-yl)carbinol is robust, typically relying on Grignard

chemistry. Two primary routes are established:

Method A: Nucleophilic Addition to 3-Acetylthiophene
This is the most direct method, avoiding the need for cryogenic halogen-lithium exchange.

Reagents: 3-Acetylthiophene, Methylmagnesium bromide (MeMgBr).[1][2]

Solvent: Anhydrous Diethyl Ether (Et

O) or Tetrahydrofuran (THF).

Conditions: 0°C to Room Temperature, inert atmosphere (N

or Ar).

Protocol:

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

addition funnel. Flush with Nitrogen.[3]

Reagent Loading: Add MeMgBr (3.0 M in Et

O, 1.2 equiv) to the flask. Cool to 0°C.

Addition: Dissolve 3-acetylthiophene (1.0 equiv) in anhydrous Et

O. Add dropwise to the Grignard solution over 30 minutes.

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC

(disappearance of ketone).

Quench: Cool to 0°C. Slowly add saturated aqueous NH

Cl.

Workup: Extract with Et
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O (3x). Wash combined organics with brine, dry over Na

SO

, and concentrate in vacuo.

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: Grignard Reaction with Acetone
This route starts from the halide, useful if the acetyl derivative is unavailable.

Reagents: 3-Bromothiophene, Magnesium turnings, Acetone.

Key Step: Formation of Thiophen-3-ylmagnesium bromide. Note: 3-Bromothiophene is less

reactive than alkyl halides; initiation may require I

or 1,2-dibromoethane entrainment.

Reaction Mechanism Visualization
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Method A: Ketone Route

Method B: Halide Route
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Caption: Dual synthetic pathways for dimethyl(thiophen-3-yl)carbinol via Grignard addition.

Characterization & Spectroscopic Data
Accurate identification relies on NMR and IR spectroscopy. The following data is representative

of the purified compound.

Nuclear Magnetic Resonance (NMR)
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Nucleus
Shift (

, ppm)
Multiplicity Integration Assignment

H NMR (CDCl

)

7.28 - 7.32 dd 1H
C2-H

(Thiophene)

7.08 - 7.12 dd 1H
C5-H

(Thiophene)

7.00 - 7.05 dd 1H
C4-H

(Thiophene)

1.80 - 2.20 s (broad) 1H

-OH

(Concentration

dependent)

1.58 - 1.62 s 6H

-C(CH

)

C NMR (CDCl

)

150.5 qC C3 (Ipso)

126.2 CH C4/C5

125.8 CH C4/C5

119.5 CH C2

71.2 qC C-OH (Tertiary)

30.5 CH
-C(CH

)

Infrared Spectroscopy (IR)
O-H Stretch: Broad band at 3350–3450 cm
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(Intermolecular H-bonding).

C-H Stretch (Aromatic): Weak bands at 3050–3100 cm

.

C-H Stretch (Aliphatic): Strong bands at 2970–2990 cm

(Methyl groups).

Thiophene Ring Breathing: Characteristic bands at ~1400 cm

and ~700–850 cm

.

Applications in Research & Development
Pharmaceutical Bioisosterism
In medicinal chemistry, the 3-thienyl moiety is a bioisostere of the phenyl group. The

dimethyl(thiophen-3-yl)carbinol fragment mimics the dimethylbenzylcarbinol structure found in

various pharmacophores.

Metabolic Stability: The thiophene ring is less prone to oxidative metabolism at the para-

position compared to benzene (though S-oxidation is possible).

Lipophilicity: Modulates LogP, potentially improving blood-brain barrier (BBB) penetration.

Fragment-Based Drug Design: Used as a scaffold in the synthesis of inhibitors for kinases

and GPCRs.

Materials Science: Polymer Precursor
This alcohol is the immediate precursor to 3-isopropenylthiophene via acid-catalyzed

dehydration.

Dehydration Protocol: Reflux in Benzene/Toluene with catalytic p-Toluenesulfonic acid

(pTSA).
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Polymerization: 3-Isopropenylthiophene can be polymerized to form functionalized

polythiophenes, used in organic electronics (OLEDs, OFETs) due to their conductive

properties and solubility.

Pharmaceuticals

Materials Science
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Caption: Divergent applications in drug discovery and polymer chemistry.

Safety & Handling
Hazards: As a tertiary alcohol and thiophene derivative, treat as Irritant

(Skin/Eye/Respiratory). Flammable liquid/solid.[4]

Storage: Store in a cool, dry place under inert atmosphere. Thiophene derivatives can

darken upon prolonged exposure to light and air (oxidation).

Incompatibility: Strong oxidizing agents, strong acids (causes dehydration/polymerization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Technical Guide: Dimethyl(thiophen-3-
yl)carbinol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b048682#chemical-structure-of-dimethyl-thiophen-3-
yl-carbinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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